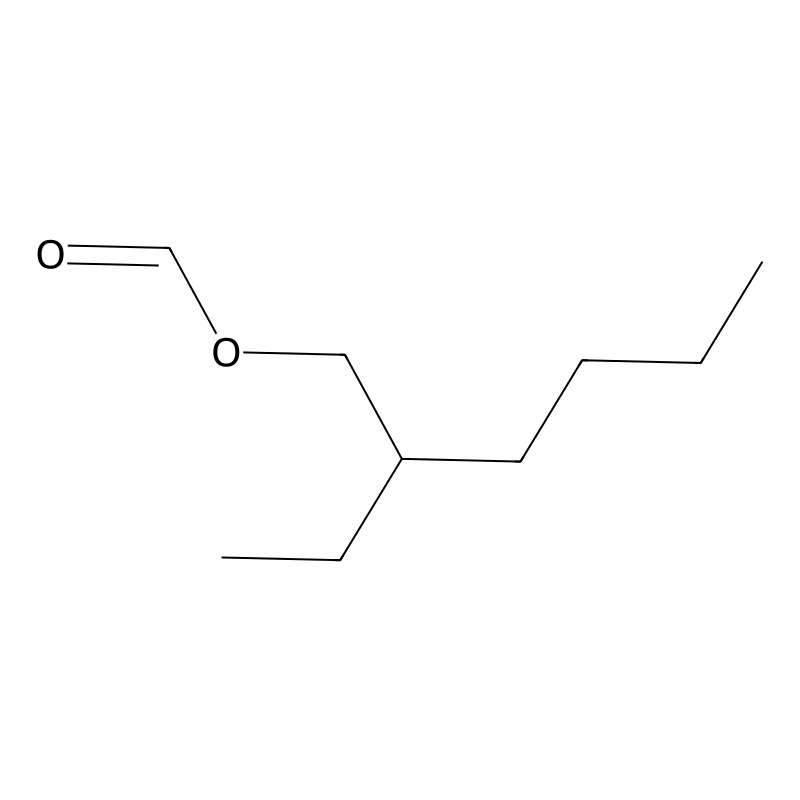

2-Ethylhexyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethylhexyl formate is an organic compound with the molecular formula C₉H₁₈O₂ and a CAS number of 5460-45-7. It is classified as an ester, formed from the reaction of 2-ethylhexanol and formic acid. This compound appears as a colorless liquid with a pleasant fruity odor, making it potentially useful in flavoring and fragrance applications. The compound is characterized by its relatively low boiling point and moderate solubility in organic solvents, which makes it suitable for various industrial applications.

There is no current scientific research readily available on the specific mechanism of action of 2-Ethylhexyl formate in biological systems.

Potential applications based on chemical properties

Due to its functional groups (ester and alkyl chain), 2-Ethylhexyl formate might hold potential for research in various fields. For instance, its lipophilic nature (having an affinity for fats) could be interesting for studies involving membrane interactions or drug delivery. Additionally, its ester group could be relevant in research on hydrolysis reactions or as a precursor for synthesis of other compounds.

Availability for research

Need for further research

More in-depth research is needed to fully understand the potential applications of 2-Ethylhexyl formate in various scientific fields. Scientific publications specifically referencing this compound's use in research are currently scarce.

The primary reaction involved in the formation of 2-ethylhexyl formate is esterification, where 2-ethylhexanol reacts with formic acid. The general reaction can be represented as follows:

This reaction typically requires the presence of an acid catalyst to proceed efficiently. The reaction conditions, such as temperature and molar ratios, can significantly influence the yield and purity of the ester produced .

The synthesis of 2-ethylhexyl formate typically involves the following steps:

- Esterification: Mixing 2-ethylhexanol and formic acid in a reaction vessel.

- Catalysis: Adding an acid catalyst (e.g., sulfuric acid) to facilitate the reaction.

- Heating: Raising the temperature to promote the reaction, usually between 150°C and 200°C.

- Removal of Water: Employing techniques such as azeotropic distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.

- Purification: The final product may require purification through distillation or other methods to achieve the desired purity .

Several compounds share structural similarities with 2-ethylhexyl formate, primarily other esters derived from alcohols and carboxylic acids. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Formate | C₅H₁₀O₂ | A simple ester known for its fruity odor; used in flavorings. |

| Butyl Formate | C₇H₁₄O₂ | Similar properties but with a longer carbon chain; used in solvents. |

| Octyl Formate | C₉H₁₈O₂ | Exhibits similar volatility; used in fragrances and as a solvent. |

Uniqueness of 2-Ethylhexyl Formate

What sets 2-ethylhexyl formate apart from these similar compounds is its specific chain length and branching structure, which influences its volatility, solubility, and odor profile. This unique structure allows it to serve distinct roles in flavoring applications compared to linear esters like ethyl formate or octyl formate .

While specific historical records of its discovery are limited, 2-ethylhexyl formate is synthesized through esterification of 2-ethylhexanol with formic acid, a reaction catalyzed by acids like sulfuric acid. This method aligns with broader developments in ester chemistry, where formic acid derivatives are explored for their reactivity in organic synthesis. Industrial processes often employ azeotropic distillation to remove water, shifting equilibrium toward ester formation.

Nomenclature and Classification

Synonyms and Alternative Names

2-Ethylhexyl formate is also referred to as:

Structural Classification

It belongs to the formic acid ester class, characterized by the –O–CO– functional group. The branched 2-ethylhexyl moiety enhances its solubility in nonpolar solvents and thermal stability.

Global Significance in Chemical Research

Synthetic Applications

2-Ethylhexyl formate serves as a precursor in organic synthesis, particularly in:

- Hydroalkylation Reactions: Alkyl formates act as transfer agents in Ru-catalyzed reactions, facilitating hydride transfer to imines or nitro compounds. For example, methyl formate derivatives enable reductive N-acylation of nitroarenes under CO-mediated conditions.

- Cross-Coupling Reactions: While not directly studied, analogous formates participate in Barluenga cross-couplings, where they mediate bond formation between hydrazones and aryl halides.

Industrial and Material Science

- Polymer Chemistry: Structurally related esters like 2-ethylhexyl acrylate are used in acrylic polymer production. The formate group’s reactivity may inspire similar applications in polymer synthesis.

- Flavor and Fragrance: Its fruity odor (inferred from ester properties) suggests potential in flavoring agents, though specific applications remain unreported.

Structural Identification and Characterization

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 195.9°C (at 760 mmHg) | |

| Melting Point | -39.1°C | |

| Density | 0.873 g/cm³ | |

| Refractive Index | 1.417 (estimated) |

Spectroscopic Data

While explicit NMR or IR data are unavailable, typical ester characterization includes:

- ¹H NMR: Peaks for the ethylhexyl chain (δ 0.8–1.5 ppm) and formate carbonyl (δ 8.0–8.5 ppm).

- IR: Strong C=O stretch near 1700 cm⁻¹ and O–CH₂ vibrations around 1100 cm⁻¹.

Research Findings and Mechanistic Insights

Transfer Hydroalkylation

Alkyl formates enable traceless CO₂-mediated reactions, where CO₂ acts as a transient linker. In Ru-catalyzed systems, LiI promotes C–O bond cleavage, generating electrophilic iodides (e.g., benzyl iodide) for subsequent alkylation. This mechanism highlights formates’ versatility in C–H functionalization.

Barluenga Coupling

Though not directly applied to 2-ethylhexyl formate, Barluenga’s reagent (IPy₂BF₄) facilitates hydrazone-aryl halide couplings. The formate’s ester group could theoretically participate in analogous catalytic cycles, offering opportunities for novel indole syntheses.

2-Ethylhexyl formate is an organic ester compound with the molecular formula C₉H₁₈O₂ [1] [2] [3]. The compound has a molecular weight of 158.24 grams per mole, as calculated through computational methods employed in chemical databases [1] [2] [4]. The exact molecular mass determined through high-resolution mass spectrometry is 158.130679813 Daltons [1], while the monoisotopic mass is 158.130680 Daltons [2]. These precise measurements confirm the molecular composition and provide essential data for analytical identification and quantitative analysis.

The compound contains nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms, arranged in a branched ester structure. The molecular composition places this compound in the category of medium-chain fatty acid esters, which are characterized by their intermediate molecular weight and moderate lipophilicity.

Structural Configuration

Bond Angles and Lengths

The structural configuration of 2-Ethylhexyl formate involves specific geometric parameters that define the three-dimensional arrangement of atoms within the molecule. The compound contains characteristic bond lengths typical of ester functional groups and alkyl chains.

The carbonyl carbon-oxygen double bond (C=O) in the formate group exhibits a bond length of approximately 1.22 Angstroms, which is consistent with typical ester carbonyl bonds [5] [6]. The single carbon-oxygen bond (C-O) connecting the carbonyl carbon to the alkoxy group has a length of approximately 1.36 Angstroms [5] [6], representing the standard ester linkage bond distance.

The formyl carbon-hydrogen bond (C-H) in the formate group demonstrates a bond length of approximately 1.138 Angstroms [7], which is characteristic of aldehyde-type carbon-hydrogen bonds. This bond length is slightly longer than typical alkyl C-H bonds due to the electron-withdrawing effect of the adjacent carbonyl group [7].

Bond angle measurements within the ester group follow standard geometric patterns. The carbonyl carbon exhibits sp² hybridization, resulting in bond angles of approximately 120 degrees around this center. The oxygen atoms in the ester linkage maintain bond angles consistent with their sp³ hybridization, typically ranging from 104 to 109 degrees.

Stereochemistry Considerations

2-Ethylhexyl formate contains one chiral center located at the carbon atom bearing both the ethyl and butyl substituents in the 2-ethylhexyl moiety [1] [8]. This asymmetric carbon creates the potential for two enantiomeric forms of the compound. The presence of this stereocenter is indicated in computational chemistry databases as "undefined atom stereocenter count: 1" [1], signifying that the compound can exist as both R and S enantiomers.

The stereochemical properties of 2-ethylhexyl formate are significant because the two enantiomers may exhibit different physical properties, particularly in their interactions with other chiral molecules. Commercial preparations of this compound typically exist as racemic mixtures containing equal proportions of both enantiomers, unless specifically prepared through stereoselective synthesis methods.

The branched nature of the 2-ethylhexyl group introduces conformational complexity beyond the simple stereochemical considerations. The ethyl and butyl branches can adopt various rotational conformations around the central chiral carbon, contributing to the overall molecular flexibility and affecting the compound's physical and chemical properties.

Conformational Analysis

The conformational behavior of 2-Ethylhexyl formate involves multiple rotatable bonds that allow for significant molecular flexibility [1]. The compound contains seven rotatable bonds [1], indicating substantial conformational freedom that affects its three-dimensional structure and properties.

The formate ester group can adopt different conformational arrangements, particularly around the ester linkage. Studies of similar formate esters have shown that the s-cis conformation (where the formyl hydrogen and alkoxy group are on the same side of the ester bond) is generally preferred over the s-trans conformation [9] [10]. This preference arises from several factors including anomeric effects, dipole moment considerations, and steric interactions [10].

The 2-ethylhexyl chain exhibits considerable conformational flexibility due to its branched structure and multiple rotatable bonds. Molecular dynamics studies of related compounds suggest that such branched alkyl chains can adopt extended conformations as well as more compact arrangements depending on environmental conditions [11] [12].

Computational analysis indicates that the contour length of 2-ethylhexyl formate, representing the fully extended molecular configuration, would be approximately equivalent to an octadecane-like molecule (C₁₈H₃₈) [11]. However, the actual radius of gyration in solution or condensed phases would be significantly smaller due to conformational averaging and intramolecular interactions.

Electronic Structure

Orbital Arrangements

The electronic structure of 2-Ethylhexyl formate involves characteristic orbital arrangements typical of ester functional groups. The carbonyl carbon in the formate group exhibits sp² hybridization, with three sp² hybrid orbitals forming sigma bonds and one unhybridized p orbital participating in the carbon-oxygen pi bond [10].

The oxygen atom in the carbonyl group possesses two lone pairs of electrons occupying sp² hybrid orbitals, while the ester oxygen atom contains two lone pairs in sp³ hybrid orbitals. These lone pairs play crucial roles in the electronic properties and reactivity of the molecule [10].

The alkyl portions of the molecule contain carbon atoms with sp³ hybridization, forming the characteristic tetrahedral geometry around each carbon center. The extensive alkyl chain system provides electron density that can influence the overall electronic distribution within the molecule.

Electron Density Distribution

The electron density distribution in 2-Ethylhexyl formate is characterized by significant polarization around the ester functional group. The carbonyl oxygen carries a partial negative charge due to its high electronegativity and the resonance stabilization of the ester group [10].

The formyl carbon bears a partial positive charge resulting from the electron-withdrawing effects of both oxygen atoms in the ester linkage. This polarization creates a dipole moment within the molecule, with the ester group serving as the primary contributor to the overall molecular polarity.

The ester linkage exhibits resonance stabilization through the interaction between the lone pairs on the ester oxygen and the carbonyl pi system. This delocalization affects the electron density distribution and contributes to the planarity preference of the ester group [10].

The branched alkyl chain provides electron density through inductive effects, with the electron-rich alkyl groups donating electron density toward the electron-deficient ester carbonyl carbon. This electron donation can influence the reactivity and spectroscopic properties of the ester functional group.

Chemical Identifiers and Database Representations

CAS Registry Number: 5460-45-7

The Chemical Abstracts Service (CAS) Registry Number for 2-Ethylhexyl formate is 5460-45-7 [1] [2] [3] [4] [13]. This unique numerical identifier serves as the primary reference for the compound in chemical databases, literature, and regulatory documents worldwide. The CAS number provides unambiguous identification of the specific chemical structure, distinguishing it from other isomeric or structurally related compounds.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is "2-ethylhexyl formate" [1] [2] [3] [4]. This systematic nomenclature follows IUPAC conventions by identifying the alkyl group (2-ethylhexyl) attached to the formate ester functional group. Alternative systematic names include "formic acid, 2-ethylhexyl ester" [1] [2] [13], which explicitly identifies both the acid component (formic acid) and the alcohol component (2-ethylhexanol) that would theoretically combine to form the ester.

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 2-Ethylhexyl formate is: InChI=1S/C9H18O2/c1-3-5-6-9(4-2)7-11-8-10/h8-9H,3-7H2,1-2H3 [1] [3] [4] [14] [15]. This standardized representation provides a unique textual identifier that encodes the complete molecular structure and connectivity.

The corresponding InChI Key is SIZYAYFVBQLSJP-UHFFFAOYSA-N [1] [3] [4] [14] [15], which serves as a shortened, hash-based version of the full InChI string. This compressed identifier facilitates database searching and cross-referencing while maintaining structural specificity.

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is CCCCC(CC)COC=O [1] [3] [15] [16]. This linear representation describes the molecular structure by indicating atom connectivity and bonding patterns in a compact format suitable for computational applications and database storage.

Other Molecular Identifiers

2-Ethylhexyl formate is assigned multiple additional identifiers across various chemical databases and regulatory systems. The European Community (EC) Number is 226-740-6 [1] [2], which serves as the identifier within the European Inventory of Existing Commercial Chemical Substances (EINECS).

The compound possesses a Unique Ingredient Identifier (UNII) of 0841NS0541 [1] [13], assigned by the United States Food and Drug Administration for regulatory tracking purposes. The DSSTox Substance ID is DTXSID201303992 [1], used within the Environmental Protection Agency's chemical database systems.

Additional database identifiers include the Nikkaji Number J210.522E [1] from the Japan Chemical Substance Dictionary, the NSC Number 21825 [1] [13] from the National Cancer Institute's chemical repository, and the Wikidata identifier Q27893765 [1] for integration with open knowledge databases.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 2-ethylhexyl formate is reported as -39.1°C [3] [5], indicating that the compound remains liquid well below ambient temperatures. This low melting point is characteristic of branched ester compounds with significant molecular flexibility.

The boiling point shows some variation in reported values. Estimates range from 183.34°C [3] to 195.9°C at 760 mmHg [6] [5] [7]. The Joback group contribution method estimates the boiling point at 202.81°C (475.96 K) [8]. These variations likely reflect different measurement conditions and estimation methods.

Phase Behavior

The compound exhibits typical liquid behavior across ambient temperature ranges. The critical temperature is estimated at 648.93 K (375.78°C) [8], while the critical pressure is calculated at 2458.04 kPa [8]. These critical properties indicate that 2-ethylhexyl formate requires substantial energy input for vapor phase transitions.

Heat Capacity and Enthalpy Values

Thermodynamic calculations using the Joback method provide the following enthalpy values [8]:

| Property | Value (kJ/mol) |

|---|---|

| Enthalpy of Formation (gas phase) | -452.17 |

| Enthalpy of Vaporization | 44.37 |

| Enthalpy of Fusion | 19.02 |

The enthalpy of vaporization of 44.37 kJ/mol indicates moderate intermolecular forces, consistent with the compound's ester functionality and branched alkyl structure.

Solubility Parameters

Solubility in Organic Solvents

2-Ethylhexyl formate demonstrates good solubility in organic solvents [9], making it a versatile compound for various chemical formulations. This characteristic is attributed to its lipophilic nature resulting from the branched 2-ethylhexyl group. The compound is expected to be miscible with alcohols, esters, and other moderately polar organic solvents based on its structural characteristics.

Aqueous Solubility Characteristics

The compound exhibits limited water solubility [10] [11], which is typical for long-chain ester compounds. The calculated log P (octanol/water partition coefficient) ranges from 2.376 to 3.278 [3] [8], indicating significant lipophilicity. This hydrophobic character limits its aqueous solubility and enhances its affinity for organic phases.

Spectroscopic Properties

UV-Visible Absorption Characteristics

2-Ethylhexyl formate shows minimal absorption in the visible light region (380-780 nm), consistent with its colorless appearance . The compound lacks extended conjugation or chromophoric groups that would produce visible light absorption. Any UV absorption would likely occur below 250 nm, primarily due to n→π* transitions of the carbonyl oxygen and σ→σ* transitions of the alkyl chains.

Infrared Spectral Features

Based on functional group analysis and comparison with similar ester compounds [12] [13] [14], 2-ethylhexyl formate would exhibit characteristic infrared absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O stretch (formate ester) | 1720-1750 | Carbonyl stretching |

| C-H stretch (alkyl) | 2800-3000 | Aliphatic C-H stretching |

| C-O stretch | 1200-1300 | Ester C-O stretching |

| C-H bending | 1450-1470 | Methyl and methylene deformation |

The formate ester carbonyl typically appears at the higher end of the ester C=O range due to the electron-withdrawing nature of the formate group.

Nuclear Magnetic Resonance Profiles

While specific NMR data for 2-ethylhexyl formate was not found in the literature review, the expected ¹H NMR spectral features would include:

- Formate proton: δ ~8.0 ppm (singlet)

- OCH₂ protons: δ ~4.2 ppm (doublet)

- Branched alkyl chain: δ 0.8-2.0 ppm (complex multipicity)

The ¹³C NMR spectrum would show the characteristic formate carbonyl carbon around δ 160 ppm and the various aliphatic carbons in the δ 10-70 ppm region.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis would be expected to show [15] [16] [17]:

- Molecular ion peak: m/z 158 (may be weak)

- α-cleavage fragments: Loss of alkyl groups adjacent to the ester oxygen

- McLafferty rearrangement: Characteristic of esters with γ-hydrogen atoms

- Base peak: Likely from acylium ion formation (CHO⁺, m/z 29)

The fragmentation pattern would follow typical ester behavior with preferential cleavage at bonds adjacent to the oxygen atom and rearrangement processes involving hydrogen transfer.

Transport Properties

Diffusion Coefficients

Specific diffusion coefficient data for 2-ethylhexyl formate was not available in the literature. However, based on molecular weight correlations for similar ester compounds [18] [19], the diffusion coefficient in air at 298 K would be estimated using the relationship D₂₉₈ ∝ M⁻⁰·⁶⁵⁶, where M is molecular weight. For a compound with MW 158.24 g/mol, this would yield an estimated diffusion coefficient in the range of 0.05-0.08 cm²/s in nitrogen.

Viscosity Parameters

Direct viscosity measurements for 2-ethylhexyl formate were not found. However, studies on related 2-ethylhexyl esters [20] [21] [22] indicate that these compounds typically exhibit viscosity values in the range of 2-15 mPa·s at room temperature, depending on the length and nature of the acid portion. The formate ester, being the shortest acid derivative, would be expected to have relatively low viscosity compared to longer-chain 2-ethylhexyl esters.